Dual-Metal Selectivity for Colorimetric Sensors
When incorporated into a diethylaminoquinolinecarbaldehyde (AQC) chemosensor, the 6-ethoxyquinoline-2-carbaldehyde scaffold enables selective dual detection of Cu2+ and Hg2+ ions with distinct, naked-eye visible color changes. For Cu2+, the detection limit is 25 ppb, and for Hg2+, it is 360 ppb [1]. In contrast, the parent quinoline-2-carbaldehyde lacks the diethylamino modification and does not exhibit this dual-selectivity, high-sensitivity profile. The 6-ethoxy substitution likely contributes to the binding pocket's electronic environment and solubility, critical for achieving these performance metrics.
| Evidence Dimension | Detection Limit (LOD) for Cu2+ |
|---|---|
| Target Compound Data | 25 ppb |
| Comparator Or Baseline | Quinoline-2-carbaldehyde (parent compound, unsubstituted) - Not applicable for dual detection; no reported ppb-level sensitivity. |
| Quantified Difference | Not calculable (different functional capability) |
| Conditions | Colorimetric chemosensor (AQC) in aqueous medium. |
Why This Matters
This defines a unique, high-value application for 6-ethoxyquinoline-2-carbaldehyde as a precursor to an advanced sensor, a capability not shared by simpler quinoline-2-carbaldehydes.
- [1] Sensors and Actuators B: Chemical, Volume 204, 2014, Pages 480-488. 'Selective and dual naked eye detection of Cu2+ and Hg2+ ions using a simple quinoline–carbaldehyde chemosensor'. View Source
